6-(4-Methoxyphenyl)-2,4-diphenylverdazyl
Description
6-(4-Methoxyphenyl)-2,4-diphenylverdazyl (MPDPV) is a stable verdazyl radical characterized by a 1,2,4,5-tetrazin-1(2H)-yl core substituted with 4-methoxyphenyl and phenyl groups at the 6-, 2-, and 4-positions, respectively . Verdazyl radicals are notable for their persistent radical character, making them valuable in materials science, catalysis, and spin-labeling studies. The 4-methoxyphenyl substituent introduces electron-donating effects, influencing the compound’s electronic structure and optical properties. MPDPV is commercially available, with four suppliers listed globally, and is synthesized via condensation reactions involving hydrazine derivatives and carbonyl precursors .
Properties
CAS No. |
13761-37-0 |
|---|---|
Molecular Formula |
C21H19N4O |
Molecular Weight |
343.4 g/mol |
InChI |
InChI=1S/C21H19N4O/c1-26-20-14-12-17(13-15-20)21-22-24(18-8-4-2-5-9-18)16-25(23-21)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |
InChI Key |
JOQFLWQTHYMGMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(CN([N]2)C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS No. |
13761-37-0 |
Synonyms |
6-(4-methoxyphenyl)-2,4-diphenylverdazyl MPDPV |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
MPDPV belongs to a family of verdazyl derivatives where substituents on the tetrazinyl core dictate electronic and steric properties. Key analogues include:
- 6-(4-Nitrophenyl)-2,4-diphenylverdazyl (NPDPV) : Substitutes the 4-methoxyphenyl group with a 4-nitrophenyl (electron-withdrawing) moiety .
- 6-(4-Fluorophenyl)-2,4-diphenylverdazyl : Features a 4-fluorophenyl group (moderately electron-withdrawing).
- 6-(4-Chlorophenyl)-2,4-diphenylverdazyl : Incorporates a chloro group (strongly electron-withdrawing).
Table 1: Substituent Effects on Electronic Properties
| Compound | Substituent (Position 6) | Electronic Nature | Key Impact on Properties |
|---|---|---|---|
| MPDPV | 4-Methoxyphenyl | Electron-donating | Red-shifted emission, reduced ICT* |
| NPDPV | 4-Nitrophenyl | Electron-withdrawing | Enhanced charge transfer, altered λmax |
| 6-(4-Fluorophenyl) | 4-Fluorophenyl | Weakly withdrawing | Moderate emission intensity |
| 6-(4-Chlorophenyl) | 4-Chlorophenyl | Strongly withdrawing | Lower emission wavelength |
Optical Properties
Absorption Spectra
- MPDPV : Exhibits a broad UV-Vis absorption band at ~320 nm in chloroform, attributed to π→π* transitions. The 4-methoxyphenyl group reduces conjugation efficiency, leading to peak broadening and lower intensity compared to unsubstituted analogues .
- Chloro/Fluoro Analogues : Substitution with electron-withdrawing groups (e.g., Cl, F) at position 6 decreases absorption intensity and induces hypsochromic shifts (e.g., 6c, 6g in ).
Emission Spectra
- MPDPV: In DMF, displays a red-shifted emission maximum (~450 nm) due to the methoxy group’s electron-donating effect, which enhances π-electron delocalization. However, emission intensity is reduced compared to analogues with weaker donors (e.g., H, F) .
- NPDPV : Predicted to exhibit quenched emission due to nitro-induced charge separation, but empirical data are lacking.
- Mixed Substituents : Compounds like 6h (2-(4-methoxyphenyl) + 6,8-(4-fluorophenyl)) show dual emission bands, with a primary peak at ~460 nm and a weaker red-shifted band (~520 nm), attributed to excited-state interactions .
Table 2: Optical Characteristics in DMF
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Emission Intensity |
|---|---|---|---|
| MPDPV | 320 | 450 | Moderate |
| 6h (mixed substituents) | 315 | 460, 520 | Low (dual bands) |
| 6l (4-methoxyphenyl) | 318 | 455 | Low |
Solvent-Dependent Behavior
MPDPV’s emission in polar solvents (e.g., DMF) is influenced by solvent interactions. The methoxy group engages in dipolar interactions with DMF, stabilizing the excited state and enhancing red shifts. This contrasts with non-polar solvents, where emission maxima are less pronounced .
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